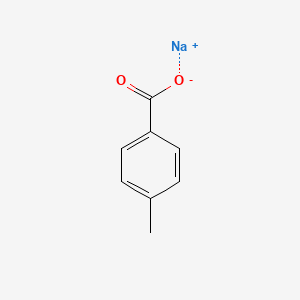
Sodium p-toluate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium p-toluate, also known as sodium 4-methylbenzoate, is an organic compound with the formula CH₃C₆H₄CO₂Na. It is a white, water-soluble solid that is commonly used in various chemical reactions and industrial applications. This compound is derived from p-toluic acid and is known for its role in organic synthesis and as an intermediate in the production of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium p-toluate is typically synthesized through the neutralization of p-toluic acid with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve p-toluic acid in water.
- Slowly add sodium hydroxide solution to the p-toluic acid solution while stirring.
- Continue stirring until the reaction is complete, and the this compound precipitates out of the solution.
- Filter and dry the precipitate to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and filtration systems helps in scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Sodium p-toluate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form p-toluic acid.
Reduction: It can be reduced to form p-tolualdehyde.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: p-Toluic acid
Reduction: p-Tolualdehyde
Substitution: Various alkyl or acyl derivatives of this compound
Aplicaciones Científicas De Investigación
Sodium p-toluate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is used in studies involving microbial metabolism and biodegradation.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium p-toluate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, this compound can be metabolized by certain bacteria, leading to the formation of p-toluic acid and other metabolites. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
p-Toluic Acid: The parent compound of sodium p-toluate, used in similar applications.
Sodium p-Toluenesulfonate: Another sodium salt derived from toluene, used as a hydrotrope and in organic synthesis.
Methyl p-Toluate: An ester derivative of p-toluic acid, used in the production of terephthalic acid.
Uniqueness: this compound is unique due to its specific reactivity and solubility properties. It serves as a versatile intermediate in organic synthesis and has distinct applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
17264-54-9 |
|---|---|
Fórmula molecular |
C8H7NaO2 |
Peso molecular |
158.13 g/mol |
Nombre IUPAC |
sodium;4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.Na/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
GNCGTEQGBYYYBX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















